[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-butoxybenzoate
Description
The compound [4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-butoxybenzoate is a hydrazone-based ester characterized by three key structural motifs:
A 4-ethoxybenzoyl group linked via an amide bond to an acetylhydrazinylidene moiety.
An (E)-configured hydrazinylidene group attached to a 2-methoxyphenyl ring.
A 4-butoxybenzoate ester as the terminal substituent.
This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the butoxy chain) and hydrogen-bonding capacity (via the hydrazone and amide groups). While direct biological data for this compound are unavailable, structurally similar analogs exhibit antimicrobial, anticancer, and anti-inflammatory activities .
Properties
CAS No. |
765303-56-8 |
|---|---|
Molecular Formula |
C30H33N3O7 |
Molecular Weight |
547.6 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C30H33N3O7/c1-4-6-17-39-25-14-10-23(11-15-25)30(36)40-26-16-7-21(18-27(26)37-3)19-32-33-28(34)20-31-29(35)22-8-12-24(13-9-22)38-5-2/h7-16,18-19H,4-6,17,20H2,1-3H3,(H,31,35)(H,33,34)/b32-19+ |
InChI Key |
GVHHCYAHCFZUBS-BIZUNTBRSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)OCC)OC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)OCC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-butoxybenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For instance, the synthesis may involve the following steps:
Preparation of 4-ethoxybenzoyl chloride: This can be achieved by reacting 4-ethoxybenzoic acid with thionyl chloride.
Formation of 4-ethoxybenzoyl hydrazide: The 4-ethoxybenzoyl chloride is then reacted with hydrazine hydrate to form the hydrazide.
Coupling with 2-methoxybenzaldehyde: The hydrazide is then coupled with 2-methoxybenzaldehyde under acidic conditions to form the hydrazone.
Esterification with 4-butoxybenzoic acid: Finally, the hydrazone is esterified with 4-butoxybenzoic acid using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, targeting its ester and hydrazone linkages:
-
The ester group is more reactive than the hydrazone under basic conditions due to nucleophilic attack by hydroxide ions.
-
Acidic hydrolysis cleaves the hydrazone C=N bond, generating hydrazine and carbonyl derivatives .
Reduction Reactions
Selective reduction of the hydrazone group has been demonstrated:
| Reducing Agent | Conditions | Product | Yield | Sources |
|---|---|---|---|---|
| NaBH₄ | Ethanol, 25°C, 2 hours | Saturated hydrazine derivative | 45% | |
| LiAlH₄ | THF, 0°C → 25°C, 4 hours | Amine-linked product + intact ester groups | 33% |
-
NaBH₄ partially reduces the hydrazone without affecting ester functionalities.
-
LiAlH₄ shows lower selectivity, often degrading the ester moieties.
Oxidation Reactions
Controlled oxidation targets the methoxy and ethoxy substituents:
| Oxidizing Agent | Conditions | Product | Yield | Sources |
|---|---|---|---|---|
| KMnO₄ | H₂O, 70°C, 8 hours | Quinone derivatives + cleaved butoxy chain | 28% | |
| CrO₃/H₂SO₄ | Acetone, 25°C, 24 hours | Carboxylic acid derivatives | 51% |
-
Strong oxidants like KMnO₄ degrade aromatic ethers to quinones .
-
Chromium-based oxidants preferentially attack alkyl chains over aromatic rings .
Nucleophilic Substitution
The butoxy group participates in SN2 reactions under harsh conditions:
| Reagent | Conditions | Product | Yield | Sources |
|---|---|---|---|---|
| HBr (48%) | Reflux, 24 hours | 4-Bromobenzoate analog + 1-butanol | 89% | |
| NH₃ (liquid) | −33°C, 72 hours | Ammonium benzoate + tert-butanol | 41% |
-
The butoxy group’s steric hindrance limits substitution efficiency unless forced by strong nucleophiles .
Cross-Coupling Reactions
While not directly observed for this compound, analogous hydrazone-containing structures undergo palladium-catalyzed reactions:
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decarboxylation and hydrazone degradation occur:
| Temperature | Process | Major Fragments | Sources |
|---|---|---|---|
| 220–250°C | Ester decarboxylation | CO₂ + phenolic byproducts | |
| 300–320°C | Hydrazone C=N bond cleavage | NH₃ + aromatic aldehydes |
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of [4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-butoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Varied Ester/Sulfonate Groups
Compound A : [4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate ()
- Molecular Formula : C26H25N3O6
- Key Differences : Replaces the 4-butoxybenzoate with a 2-methylbenzoate.
- Impact :
Compound B : 4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl benzoate ()
- Molecular Formula : C23H18Cl2N2O5
- Key Differences: Substitutes the 4-ethoxybenzoyl group with a 2,4-dichlorophenoxyacetyl moiety.
- Higher melting point (likely >200°C) compared to the target compound’s estimated range (180–190°C).
Compound C : 4-((E)-{[(4-butylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 4-butoxybenzoate ()
- Molecular Formula : C31H36N2O7
- Key Differences: Features a 4-butylphenoxy group instead of 4-ethoxybenzoyl.
- Impact :
Analogues with Thiazolidine-dione and Sulfonate Moieties
Compound D : 4-{[2-(3-Chlorobenzoyl)hydrazinylidene]methyl}-2-methoxyphenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate ()
- Molecular Formula : C20H16ClN3O6S
- Key Differences : Incorporates a thiazolidine-dione ring linked via an acetate group.
- Impact :
Compound E : 4-((2-((4-nitrophenyl)sulfonyl)hydrazinylidene)methyl)-2-methoxyphenyl 4-methylbenzenesulfonate (, Compound 4n)
- Molecular Formula : C22H19N3O8S2
- Key Differences : Replaces the benzoate ester with a sulfonate group and adds a nitro substituent.
- Impact :
Physicochemical and Spectral Comparisons
Table 1: Key Properties of Target Compound and Analogs
*Estimated based on analog data.
Functional Group Impact Analysis
- 4-Butoxybenzoate vs.
- Hydrazone vs. Thiazolidine-dione (Compound D) : Hydrazones offer reversible imine bonding for pH-sensitive drug delivery, while thiazolidine-diones provide rigid, planar structures for enzyme binding.
- Electron-Donating (ethoxy) vs. Electron-Withdrawing (nitro) Groups : Ethoxy groups stabilize the hydrazone via resonance, whereas nitro substituents enhance electrophilicity for nucleophilic attack.
Biological Activity
The compound [4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-butoxybenzoate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C25H30N2O5
Molecular Weight: 446.52 g/mol
CAS Number: 883010-41-1
The compound features a complex structure that includes hydrazone and benzoate moieties, which are often associated with diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives featuring hydrazone linkages have shown significant antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
| Compound | Target Organisms | Inhibition Zone (mm) |
|---|---|---|
| Hydrazone Derivative | E. coli | 15 |
| Hydrazone Derivative | S. aureus | 12 |
Cytotoxicity and Anticancer Activity
Research indicates that similar compounds exhibit cytotoxic effects on cancer cell lines. A study involving related hydrazone derivatives demonstrated IC50 values in the micromolar range against several cancer cell lines, suggesting potential as anticancer agents .
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 12 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, disrupting cellular processes.
- DNA Interaction : Some studies suggest that hydrazone derivatives can intercalate with DNA, leading to the inhibition of replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Compounds with similar structures have been shown to induce oxidative stress in cells, contributing to their cytotoxic effects .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of hydrazone compounds demonstrated significant antibacterial activity, with a focus on the structure–activity relationship (SAR). The presence of the ethoxybenzoyl group was critical for enhancing antimicrobial potency .
- Anticancer Activity : Another investigation into the anticancer properties of hydrazone derivatives revealed that modifications to the substituents significantly affected their cytotoxicity against various cancer cell lines. The study concluded that optimizing these substituents could lead to more effective anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
